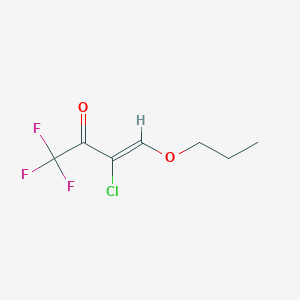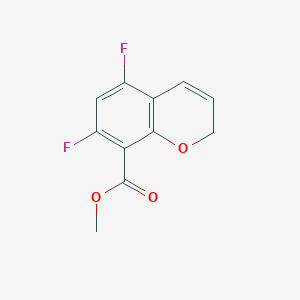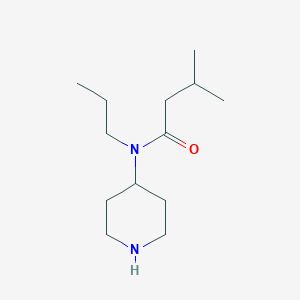
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a chemical compound with a unique structure that includes a thiolane ring, a methoxyethyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the reaction of a thiolane derivative with a methoxyethyl halide and a cyanide source. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The methoxyethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the thiolane ring, which can undergo ring-opening reactions, and the carbonitrile group, which can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group but have a different core structure.
(S)-Metoprolol: Contains a methoxyethyl group and is used as a β-blocker in medicine.
Uniqueness
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to its combination of a thiolane ring, a methoxyethyl group, and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C8H13NO3S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C8H13NO3S/c1-12-4-2-8(6-9)3-5-13(10,11)7-8/h2-5,7H2,1H3 |
Clave InChI |
FTLMXBSRNNMEGX-UHFFFAOYSA-N |
SMILES canónico |
COCCC1(CCS(=O)(=O)C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)


![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)




![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)





